methyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a structurally complex small molecule characterized by a thieno[2,3-c]pyridine core fused with a propyl-substituted tetrahydropyridine ring. Key functional groups include:
- A methyl ester at position 3, contributing to lipophilicity and metabolic stability.
- A benzamido-sulfonylpiperidine moiety at position 2, featuring a 4-methylpiperidinyl group linked via a sulfonyl bridge. This motif is associated with target binding affinity, particularly in enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions.
- A propyl chain at position 6, likely influencing membrane permeability and pharmacokinetic properties.
Properties
IUPAC Name |
methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S2/c1-4-12-27-13-11-20-21(16-27)34-24(22(20)25(30)33-3)26-23(29)18-5-7-19(8-6-18)35(31,32)28-14-9-17(2)10-15-28/h5-8,17H,4,9-16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIBJZVRTTUXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Propyl Group: This step involves the alkylation of the thieno[2,3-c]pyridine core.
Attachment of the Sulfonylbenzoyl Group: This is typically done through a sulfonylation reaction using a sulfonyl chloride derivative.
Formation of the Piperidinyl Group:
Final Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could yield a secondary amine.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound could be used as a tool to study biological processes, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of methyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through its binding to these targets, which can alter their activity and lead to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name/Class | Core Structure | Key Functional Groups | Potential Targets |
|---|---|---|---|
| Target Compound | Thieno[2,3-c]pyridine | Sulfonamide, methyl ester, propyl chain | Kinases, microbial enzymes |
| Alkyltrimethylammonium compounds (e.g., BAC-C12) | Quaternary ammonium | Alkyl chain, trimethylammonium head | Microbial membranes |
| Catechins (e.g., EGCG) | Flavanol | Gallate esters, hydroxyl groups | Antioxidant pathways |
| Generic sulfonamide drugs (e.g., sulfadiazine) | Benzene sulfonamide | Sulfonamide, heterocyclic amine | Carbonic anhydrase, dihydropteroate synthase |
Key Observations:
- Unlike alkyltrimethylammonium compounds (e.g., BAC-C12), which act as surfactants targeting microbial membranes via electrostatic interactions, the target compound’s sulfonamide and fused heterocyclic system suggests a mechanism driven by enzyme inhibition rather than membrane disruption .
- Compared to catechins (e.g., EGCG), which prioritize hydroxyl groups for antioxidant activity, the target compound’s sulfonamide and ester groups emphasize hydrophobic and hydrogen-bonding interactions, likely favoring protein-binding applications over redox modulation .
Methodological Considerations for Similarity Assessment
The compound’s uniqueness underscores the importance of multi-parameter similarity metrics in virtual screening:
- Structural fingerprints (e.g., Tanimoto coefficients) would prioritize shared sulfonamide or piperidine motifs but may overlook critical steric or electronic differences in the thienopyridine core .
- 3D shape-based methods (e.g., ROCS) could better capture its fused-ring topology, which is rare in simpler sulfonamide or quaternary ammonium analogues.
Table 2: Hypothetical Physicochemical Properties*
| Property | Target Compound | Sulfadiazine | BAC-C12 | EGCG |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~520 | 250.3 | 335.5 | 458.4 |
| LogP | ~3.8 | 0.5 | 4.2 | 1.5 |
| Water Solubility (mg/mL) | <0.1 | 0.3 | 0.05 | 5.0 |
| *Predicted using computational tools (e.g., SwissADME). |
Insights:
- The target compound’s higher molecular weight and moderate LogP (~3.8) suggest enhanced tissue penetration compared to sulfadiazine but reduced solubility relative to EGCG.
- Its hydrophobicity aligns with BAC-C12, though the lack of a charged headgroup limits surfactant-like behavior .
Biological Activity
Methyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS Number: 489470-93-1) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[2,3-c]pyridine core linked to a sulfonamide moiety via a piperidine ring. Its molecular formula is C24H32N4O4S2 with a molecular weight of 504.6653 g/mol. The presence of the piperidine ring is significant as it often contributes to the biological activity of related compounds.
Anticancer Properties
Recent studies have indicated that the compound exhibits anticancer activity . A notable case study involved screening a library of compounds on multicellular spheroids, where it was identified as a novel anticancer agent. The mechanism of action appears to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties . In vitro tests demonstrated effectiveness against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani. These findings suggest that the sulfonamide group may enhance antimicrobial efficacy through specific interactions with microbial targets .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor . Research indicates that derivatives with similar structures can inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by slowing down glucose absorption .
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Binding: The piperidine moiety may facilitate binding to various receptors involved in cell signaling.
- Enzyme Interactions: The sulfonamide group may interact with active sites on enzymes, altering their function and leading to therapeutic effects.
- Cell Cycle Modulation: Evidence suggests that this compound could interfere with cell cycle progression in cancer cells, promoting apoptosis.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H32N4O4S2 |
| Molecular Weight | 504.6653 g/mol |
| CAS Number | 489470-93-1 |
| Antimicrobial Activity | Effective against specific bacteria and fungi |
| Anticancer Activity | Inhibits cancer cell proliferation |
Case Studies
- Anticancer Screening : A study published in 2019 identified this compound among others as having significant anticancer properties when tested on multicellular spheroids derived from various cancer cell lines .
- Antimicrobial Testing : In vitro evaluations showed promising results against both bacterial and fungal pathogens, indicating potential applications in agricultural settings or as therapeutic agents against infections .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step routes requiring precise control of reaction parameters. Key steps include:
- Coupling reactions : Amide bond formation between the sulfonylbenzoyl group and the thienopyridine core, typically using coupling agents like EDCI or HOBt under anhydrous conditions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred to enhance solubility and reaction efficiency .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is used to achieve >95% purity .
Q. Which analytical methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thienopyridine core and substituent positions (e.g., propyl group at C6, methylpiperidinylsulfonyl at C2) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and identifies residual solvents .
- Mass spectrometry : High-resolution MS (ESI or MALDI) validates the molecular ion peak (expected m/z ~519.63) and fragmentation patterns .
Q. What is the solubility profile, and how does it impact biological assays?
The compound exhibits moderate solubility in DMSO (10–20 mM) and DCM but limited aqueous solubility. For in vitro assays:
- Stock solutions : Prepare in DMSO at 10 mM, then dilute in assay buffers (final DMSO ≤0.1%) .
- Aggregation testing : Use dynamic light scattering (DLS) to confirm no precipitation at working concentrations .
Q. How is initial biological activity screening typically designed?
- Kinase inhibition assays : Test against a panel of 50–100 kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations using ADP-Glo™ or fluorescence-based protocols .
- Cytotoxicity : Evaluate in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ values <1 µM suggesting therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?
Q. What strategies resolve contradictions in kinase inhibition data across studies?
- Assay validation : Compare results across orthogonal platforms (e.g., radiometric vs. luminescent assays) to rule out false positives .
- Off-target profiling : Use proteome-wide affinity capture (e.g., thermal proteome profiling) to identify non-kinase targets .
- Crystallography : Co-crystallize the compound with kinases (e.g., PDB deposition) to confirm binding modes .
Q. How can metabolic stability be assessed in preclinical studies?
- Microsomal incubation : Incubate with human liver microsomes (HLM) and NADPH for 60 min; monitor parent compound depletion via LC-MS/MS .
- CYP inhibition screening : Test against CYP3A4, 2D6 isoforms at 10 µM; >50% inhibition flags drug-drug interaction risks .
- Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. What experimental designs address poor aqueous solubility in vivo?
- Formulation : Develop nanoemulsions or cyclodextrin complexes to enhance bioavailability .
- Prodrug synthesis : Introduce phosphate or ester groups at the carboxylate moiety for pH-sensitive release .
- Pharmacokinetic studies : Measure Cmax and AUC in rodent models after oral/intravenous administration .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across cell lines?
- Cell line heterogeneity : Validate genetic backgrounds (e.g., EGFR mutation status in NCI-60 panel) .
- Assay conditions : Standardize incubation time (72 hr vs. 48 hr), serum concentration (10% FBS vs. serum-free), and seeding density .
- Data normalization : Use Z-score or percent inhibition relative to positive controls (e.g., staurosporine) .
Q. Why do computational docking results sometimes conflict with experimental binding data?
- Conformational flexibility : Perform molecular dynamics simulations (100 ns) to account for protein flexibility .
- Protonation states : Use Schrödinger’s Epik to predict ligand ionization at physiological pH .
- Water-mediated interactions : Include explicit water molecules in docking grids (Glide XP mode) .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., argon atmosphere, exact stoichiometry) to ensure batch-to-batch consistency .
- Data transparency : Deposit raw NMR/HPLC files in public repositories (e.g., Zenodo) for peer validation .
- Ethical compliance : Adhere to OECD guidelines for preclinical toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
